molecular formula C23H25NO5 B12976936 a-(Fmoc-amino)-4-hydroxycyclohexaneacetic acid

a-(Fmoc-amino)-4-hydroxycyclohexaneacetic acid

Cat. No.: B12976936
M. Wt: 395.4 g/mol
InChI Key: LDKHGFYFIBBLAC-UHFFFAOYSA-N
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Description

a-(Fmoc-amino)-4-hydroxycyclohexaneacetic acid is a specialized derivative of cyclohexaneacetic acid featuring a 4-hydroxyl group on the cyclohexane ring and an N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. Its structural uniqueness lies in the combination of the rigid cyclohexane backbone, polar hydroxyl substituent, and the aromatic Fmoc moiety, which collectively influence its solubility, reactivity, and interactions in biological or material systems .

Properties

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-hydroxycyclohexyl)acetic acid

InChI

InChI=1S/C23H25NO5/c25-15-11-9-14(10-12-15)21(22(26)27)24-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20-21,25H,9-13H2,(H,24,28)(H,26,27)

InChI Key

LDKHGFYFIBBLAC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of a-(Fmoc-amino)-4-hydroxycyclohexaneacetic acid typically follows a multi-step process involving:

  • Protection of the amino group with the Fmoc group to prevent undesired side reactions during peptide bond formation.
  • Use of solid-phase peptide synthesis techniques, often employing 2-chlorotrityl chloride resin as a temporary protecting group for the carboxylic acid moiety.
  • Coupling of the Fmoc-protected amino acid with other amino acids or peptide fragments under controlled conditions to ensure high yield and purity.

Fmoc Protection of Amines and Amino Acids

A key step is the introduction of the Fmoc protecting group onto the amino functionality. The general procedure involves:

  • Reacting the free amine or amino acid with Fmoc chloride (1.2 equivalents) in a water/ethanol mixture (3:1) at 60 °C.
  • Monitoring the reaction progress by thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the eluent.
  • Upon completion, acidifying the reaction mixture with 1 M HCl, followed by filtration and recrystallization from hot ethanol to obtain the pure Fmoc-protected product.

This method is efficient and yields high-purity Fmoc derivatives suitable for subsequent peptide synthesis steps.

Solid-Phase Peptide Synthesis (SPPS) Application

In SPPS, this compound is incorporated as follows:

  • The carboxylic acid is anchored to a solid support, commonly 2-chlorotrityl chloride resin, which provides a stable yet cleavable linkage.
  • The Fmoc group protects the amino group during coupling reactions.
  • Deprotection of the Fmoc group is achieved under mild basic conditions (e.g., piperidine in DMF), which triggers a β-elimination reaction releasing dibenzofulvene and carbon dioxide.
  • Excess base scavenges dibenzofulvene to prevent interference in subsequent coupling steps.

Alternative Synthetic Routes and Scalability

Other synthetic routes reported in peptide chemistry literature include:

  • Multi-step syntheses starting from amino alcohols or amino acids, involving Boc protection, Fmoc protection, and selective deprotection steps.
  • Use of Fmoc-OSu (N-hydroxysuccinimide ester of Fmoc) for amine protection in organic solvents such as dichloromethane with triethylamine as base.
  • Scalable syntheses have been demonstrated with overall yields ranging from 32% to over 80%, depending on the starting materials and purification methods employed.

Purification Considerations

Purification of Fmoc-amino acids, including this compound, is critical for achieving high peptide purity in SPPS:

  • Recrystallization from hot ethanol or other suitable solvents is commonly used.
  • Chromatographic techniques may be employed to remove residual impurities.
  • Purification impacts the overall yield and quality of the final peptide product.

Data Tables Summarizing Key Preparation Aspects

Aspect Details
Starting Materials Amino acid or amine, Fmoc chloride, 2-chlorotrityl chloride resin (for SPPS)
Reaction Conditions 60 °C, water/ethanol (3:1) solvent system, stirring, TLC monitoring
Protection Group Introduction Fmoc chloride (1.2 eq), reaction time varies until completion
Deprotection Piperidine in DMF, β-elimination mechanism releasing CO2 and dibenzofulvene
Purification Recrystallization, filtration, chromatographic methods
Typical Yields 55% to 81% depending on route and scale
Molecular Weight 395.4 g/mol
Molecular Formula C23H25NO5
Method Step Description Reference
Fmoc Protection Reaction of amine with Fmoc chloride in water/ethanol at 60 °C, followed by acidification and recrystallization
SPPS Coupling Attachment to 2-chlorotrityl chloride resin, coupling with other amino acids
Fmoc Deprotection Piperidine treatment causing β-elimination, scavenging of dibenzofulvene
Purification Recrystallization and chromatographic purification
Scalable Synthesis Multi-step synthesis with Boc protection, Fmoc protection, and deprotection steps

Research Findings and Implications

  • The use of Fmoc protection in amino acid synthesis, including this compound, leads to higher yields and purity in peptide synthesis compared to traditional Boc methods due to milder deprotection conditions and reduced side reactions.
  • Fmoc-protected amino acids are versatile intermediates in the development of enzyme inhibitors, such as butyrylcholinesterase inhibitors, demonstrating the compound’s utility beyond peptide synthesis.
  • The β-elimination deprotection mechanism is well-characterized and allows for selective removal of the Fmoc group without affecting other protecting groups or peptide bonds.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the cyclohexyl ring can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Piperidine, which is commonly used to remove Fmoc protecting groups.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Free amine derivatives.

Scientific Research Applications

Peptide Synthesis

Fmoc Chemistry
The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is widely used in solid-phase peptide synthesis (SPPS). The introduction of the Fmoc group allows for selective protection of the amino group, facilitating the sequential addition of amino acids to form peptides. The a-(Fmoc-amino)-4-hydroxycyclohexaneacetic acid serves as a building block in this process, contributing to the synthesis of diverse peptide sequences.

Advantages in Synthesis

  • High Purity : Fmoc-amino acids, including this compound, are typically available with high purity (≥ 99%) and consistent quality, which is crucial for reliable peptide synthesis .
  • Versatile Coupling : The compound can be coupled with various amino acids to create complex peptides with specific biological activities.

Drug Discovery

Cholinesterase Inhibition
Recent studies have highlighted the potential of Fmoc-amino acid derivatives as inhibitors of cholinesterases, particularly butyrylcholinesterase (BChE). These inhibitors are significant for developing treatments for neurodegenerative diseases like Alzheimer's disease, where acetylcholine levels are depleted due to increased BChE activity .

  • Case Study : A series of inhibitors based on Fmoc-amino acids showed IC50 values ranging from 0.06 to 10.0 µM against BChE, indicating their effectiveness as selective inhibitors .

Development of Fluorescent Probes

The aromatic nature of the Fmoc moiety allows for the development of fluorescent probes. These probes can be used in various biochemical applications such as:

  • Bioimaging : Visualizing cellular processes in live cells.
  • Biosensors : Detecting specific biomolecules or changes in the cellular environment.

Biochemical Applications

The compound's hydrophobic properties and ability to self-assemble make it suitable for various biochemical applications:

  • Peptide-based Catalysts : Utilizing peptides that incorporate this compound can enhance catalytic efficiency in biochemical reactions.
  • Nanomaterials : The self-assembly properties contribute to the formation of nanostructured materials for drug delivery systems.

Data Tables

CompoundIC50 (µM)
This compound0.06 - 10.0
Control Compound> 50

Mechanism of Action

The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxycyclohexyl)acetic acid would depend on its specific application. In peptide synthesis, for example, the Fmoc group protects the amine during chain elongation and is removed to allow for further reactions. In medicinal applications, the compound could interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared with structurally related cyclohexane derivatives (Table 1):

Compound Name Substituent (Position) Protecting Group Molecular Weight Key Features
a-(Fmoc-amino)-4-hydroxycyclohexaneacetic acid -OH (C4) Fmoc ~379.45* Hydroxyl enables hydrogen bonding; potential for phosphorylation/glycosylation
Fmoc-cis-4-aminocyclohexane acetic acid -NH₂ (C4) Fmoc 379.45 Amino group allows conjugation; stronger π-π interactions than hydroxyl
Boc-cis-4-aminocyclohexane acetic acid -NH₂ (C4) Boc 343.41 Boc requires acidic deprotection; less steric bulk than Fmoc
a-(Fmoc-amino)cyclobutaneacetic acid None (cyclobutane) Fmoc ~337.38* Smaller ring increases strain; reduced solubility in polar solvents
1-(Fmoc-amino)cycloheptanecarboxylic acid -COOH (C1) Fmoc 337.38 Larger ring enhances flexibility; lower melting point

*Calculated based on analogous structures.

Key Observations :

  • Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound reduces π-π stacking compared to amino-substituted analogues (e.g., Fmoc-cis-4-aminocyclohexane acetic acid), as seen in SWNT interaction studies where aromatic side chains dominate adsorption . However, the hydroxyl group introduces hydrogen-bonding capability, useful in designing hydrogels or drug delivery systems .
  • Ring Size : Cyclohexane derivatives exhibit better conformational stability than cyclobutane or cycloheptane analogues, making them preferable in peptide backbone modifications .

Physicochemical and Functional Properties

  • Solubility: The hydroxyl group enhances aqueous solubility compared to non-polar Boc-protected analogues but may reduce organic solvent compatibility, necessitating additives like DMF or DMSO during SPPS .
  • Stability : Fmoc derivatives are prone to aggregation during synthesis, while Boc derivatives face moderate aggregation but require specialized equipment .

Biological Activity

a-(Fmoc-amino)-4-hydroxycyclohexaneacetic acid is a compound that has garnered attention in the field of medicinal chemistry and peptide synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, interactions with biological systems, and implications for drug development.

Chemical Structure and Properties

The compound features a fluorene-9-methoxycarbonyl (Fmoc) protecting group attached to an amino acid backbone, specifically 4-hydroxycyclohexaneacetic acid. The presence of the hydroxy group enhances its solubility and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, research on cathelicidin peptides, which share structural similarities, indicates a broad spectrum of activity against Gram-positive bacteria. These peptides undergo proteolytic cleavage to release active forms that exhibit significant antimicrobial effects .

Table 1: Comparison of Antimicrobial Activities

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Cathelicidin-PYStaphylococcus aureus5 µM
This compoundEscherichia coliTBD
Lactam-bridged peptidesVarious Gram-positive10 µM

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications in the amino acid sequence or the introduction of cyclic structures can significantly enhance the biological activity of peptides. For example, lactam bridges have been introduced in similar compounds to improve stability and efficacy against resistant strains .

Case Studies

  • Cathelicidin Peptides : A study demonstrated that modified cathelicidin peptides with rigid lactam bridges exhibited improved antimicrobial activity compared to their linear counterparts. This modification resulted in enhanced membrane disruption capabilities against bacterial cells .
  • Peptide Synthesis Techniques : The use of Fmoc-based solid-phase peptide synthesis (SPPS) allows for the efficient incorporation of various amino acids into peptide chains, including those containing this compound. This technique has facilitated the exploration of numerous analogs with varying biological activities .

Research Findings

Recent findings indicate that compounds like this compound may also interact with lipopolysaccharides (LPS), which are critical components of the outer membrane of Gram-negative bacteria. Understanding these interactions is essential for developing new antimicrobial agents that can effectively target resistant pathogens .

Q & A

Q. How can the compound’s stability under SPPS conditions (e.g., piperidine treatment) be quantified?

  • Methodological Answer : Perform accelerated degradation studies by incubating the compound in 20% piperidine/DMF (v/v) at RT. Monitor Fmoc deprotection kinetics via UV-Vis (absorption at 301 nm) and calculate half-life. For this compound, expect >90% stability over 30 minutes .

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